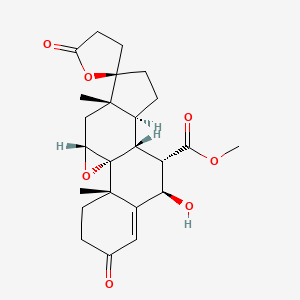

6beta-Hydroxyeplerenon

Übersicht

Beschreibung

6β-Hydroxyeplerenon ist ein Metabolit von Eplerenon, einem selektiven Aldosteron-Rezeptor-Antagonisten, der hauptsächlich zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird. Diese Verbindung spielt eine bedeutende Rolle in der Erforschung von Herz-Kreislauf-Erkrankungen, darunter Bluthochdruck, Atherosklerose und chronische systolische Herzinsuffizienz .

Wissenschaftliche Forschungsanwendungen

6β-Hydroxy Eplerenone is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the metabolic pathways and reactions involving Eplerenone and its metabolites.

Biology: Investigating the role of this compound in cellular processes and its interaction with various enzymes.

Medicine: Researching its potential therapeutic effects in treating cardiovascular diseases and its pharmacokinetics.

Industry: Developing new drugs and formulations based on its unique properties

Wirkmechanismus

Target of Action

The primary target of 6beta-Hydroxyeplerenone is the mineralocorticoid receptor . This receptor plays a crucial role in the regulation of blood pressure and the pathophysiology of cardiovascular disease .

Mode of Action

6beta-Hydroxyeplerenone selectively binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone . Aldosterone is a key hormone in the renin-angiotensin-aldosterone-system (RAAS) that is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease . The binding of 6beta-Hydroxyeplerenone to the mineralocorticoid receptor inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

It is known that the compound’s interaction with the mineralocorticoid receptor disrupts the raas, a critical system for blood pressure regulation and fluid balance . This disruption leads to sustained increases in plasma renin and serum aldosterone .

Pharmacokinetics

It is known that the compound’s parent drug, eplerenone, has been evaluated in more than 800 individuals, including patients with hypertension, hepatic disease, and renal disease .

Result of Action

The binding of 6beta-Hydroxyeplerenone to the mineralocorticoid receptor and the subsequent disruption of the RAAS can lead to a variety of effects at the molecular and cellular level. These effects include sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion . This can result in lowered blood pressure and reduced end-organ damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6beta-Hydroxyeplerenone. For example, environmental pollutants can disrupt beta cell function and increase insulin resistance, thereby contributing to diseases related to insulin resistance . Furthermore, these chemicals can affect the immune system in ways that may induce or exacerbate autoimmunity . Therefore, the environment in which 6beta-Hydroxyeplerenone is administered can significantly impact its effectiveness.

Biochemische Analyse

Biochemical Properties

6beta-Hydroxyeplerenone is a product of the metabolism of Eplerenone . Eplerenone is primarily metabolized via cytochrome P450 3A4 (CYP3A4)

Cellular Effects

The cellular effects of 6beta-Hydroxyeplerenone are not well studied. Eplerenone, from which 6beta-Hydroxyeplerenone is derived, has been shown to have significant effects on various types of cells and cellular processes . It is used for the treatment of systemic hypertension and has been shown to reduce end-organ damage .

Molecular Mechanism

Eplerenone, the parent compound, selectively binds to the mineralocorticoid receptor and prevents the binding of aldosterone . This action is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .

Metabolic Pathways

Metabolons, multi-enzyme protein complexes composed of enzymes catalyzing sequential reactions in a metabolic pathway, play a crucial role in metabolic regulation .

Transport and Distribution

Eplerenone, the parent compound, has a high distribution into the extravascular tissues .

Subcellular Localization

Prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 6β-Hydroxyeplerenon beinhaltet typischerweise die Hydroxylierung von Eplerenon. Dieser Prozess kann durch Enzyme wie Cytochrom P450 3A4 (CYP3A4) und Cytochrom P450 3A5 (CYP3A5) katalysiert werden. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln wie Methanol oder Chloroform, und die Reaktion wird bei kontrollierten Temperaturen durchgeführt, um die Stabilität des Produkts zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6β-Hydroxyeplerenon folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren für enzymkatalysierte Reaktionen, die eine hohe Ausbeute und Reinheit gewährleisten. Das Produkt wird dann mit Techniken wie Chromatographie und Kristallisation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6β-Hydroxyeplerenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppe weiter oxidieren, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Formen zu bilden.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl₂) und Phosphortribromid (PBr₃) erleichtern Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation Ketone ergeben, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

6β-Hydroxyeplerenon wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:

Chemie: Studium der Stoffwechselwege und Reaktionen, die Eplerenon und seine Metaboliten betreffen.

Biologie: Untersuchung der Rolle dieser Verbindung in zellulären Prozessen und ihrer Interaktion mit verschiedenen Enzymen.

Medizin: Erforschung ihrer potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und ihrer Pharmakokinetik.

Industrie: Entwicklung neuer Medikamente und Formulierungen auf der Grundlage ihrer einzigartigen Eigenschaften

Wirkmechanismus

Der Wirkmechanismus von 6β-Hydroxyeplerenon beinhaltet seine Interaktion mit Aldosteron-Rezeptoren. Durch die Bindung an diese Rezeptoren hemmt es die Wirkungen von Aldosteron, einem Hormon, das den Blutdruck und den Flüssigkeitshaushalt reguliert. Diese Hemmung trägt zur Senkung des Blutdrucks und zur Linderung von Herzinsuffizienz-Symptomen bei. Die Verbindung beeinflusst auch verschiedene molekulare Signalwege, die an der Herz-Kreislauf-Gesundheit beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Eplerenon: Die Ausgangssubstanz, die als Medikament gegen Bluthochdruck und Herzinsuffizienz eingesetzt wird.

Spironolacton: Ein weiterer Aldosteron-Antagonist mit ähnlichen therapeutischen Anwendungen.

Canrenon: Ein Metabolit von Spironolacton mit aldosteron-antagonistischen Eigenschaften.

Einzigartigkeit

6β-Hydroxyeplerenon ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der 6β-Position, die im Vergleich zu seiner Ausgangssubstanz und anderen ähnlichen Verbindungen möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

IUPAC Name |

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQRXOAZNEFKY-LRKJUHPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209253-80-5 | |

| Record name | Hydroxyeplerenone, 6beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYEPLERENONE, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

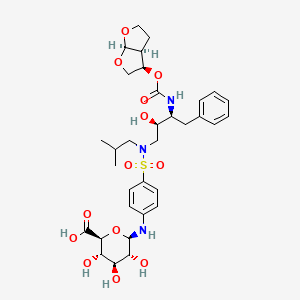

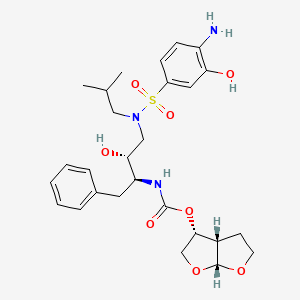

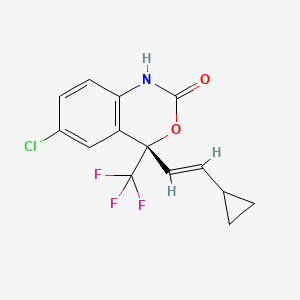

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)